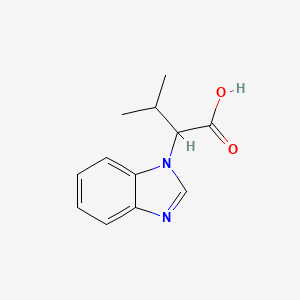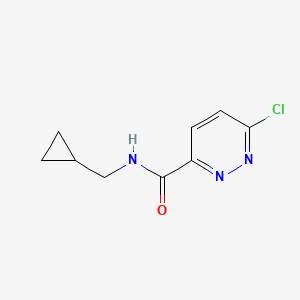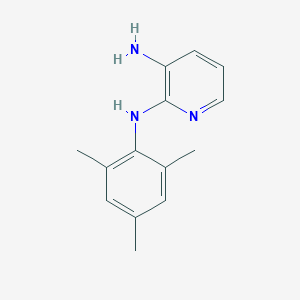![molecular formula C9H13NO3 B2524052 Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate CAS No. 2167976-45-4](/img/structure/B2524052.png)
Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate is a compound that falls within the class of spirocyclic oxazaspiro compounds. These compounds are characterized by their spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. The spirocyclic framework is known for its presence in various pharmacologically active molecules and is of interest in medicinal chemistry due to its three-dimensional structure and the ability to interact with biological targets.
Synthesis Analysis
The synthesis of spirocyclic compounds related to Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate has been explored in several studies. For instance, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes was achieved through the alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate, which is a key intermediate in the synthesis process . Another study reported the synthesis of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates via a highly regioselective 1,3-dipolar cycloaddition reaction . These methods highlight the versatility of synthetic approaches to spirocyclic oxazaspiro compounds.
Molecular Structure Analysis
The molecular structure of spirocyclic oxazaspiro compounds is complex due to the presence of multiple stereocenters and the potential for diastereoisomerism. For example, the synthesis of N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine demonstrated the potential of these compounds as synthons for previously unknown amino acids, and the structure of the synthesized compounds was confirmed by X-ray crystallography . Additionally, the different envelope conformations of the isoxazolidine rings in related compounds can lead to variations in the positioning of substituents, affecting the pseudo-axial or pseudo-equatorial orientation .
Chemical Reactions Analysis
Spirocyclic oxazaspiro compounds can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The reactions of N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine with thiobenzoic acid and Z-Phe-OH led to the formation of diastereoisomeric dipeptide amides, showcasing the reactivity of these compounds . Furthermore, the [3+2] cycloaddition reactions of methylenelactams with nitrones resulted in the formation of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, indicating the potential for constructing complex spirocyclic frameworks .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic oxazaspiro compounds are influenced by their unique structural features. The presence of heteroatoms within the spirocyclic framework can affect the electronic distribution and, consequently, the reactivity of the compound. For example, the conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite to various derivatives, including ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, was studied using NMR and mass spectrometry, providing insights into the electronic properties of these compounds . The reactivity of these compounds towards different reagents can lead to the formation of a variety of functionalized derivatives, which can be further explored for their potential applications.
Applications De Recherche Scientifique
Environmental Impact and Remediation
Research on compounds similar to Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate often focuses on their environmental presence, potential hazards, and degradation pathways. For instance, the study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor highlights advanced methods for dealing with environmental contaminants (Hsieh et al., 2011). This research indicates an ongoing interest in innovative solutions for the breakdown and removal of complex organic compounds from the environment.
Biochemical Insights and Toxicology
The metabolism and toxicity of organics like 2-methylpropene (isobutene) have been extensively studied to understand their biological effects and safety profiles (Cornet & Rogiers, 1997). These studies contribute to a foundation of knowledge that is crucial for assessing the impact of related compounds on human health and the environment.
Propriétés
IUPAC Name |
methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-13-8(12)6-2-9(3-6)4-7(11)10-5-9/h6H,2-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIWKDZOPHCLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-oxo-6-azaspiro[3.4]octane-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2523973.png)
![N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2523974.png)
![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/no-structure.png)
![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2523976.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2523979.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2523981.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2523983.png)

![5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2523989.png)

